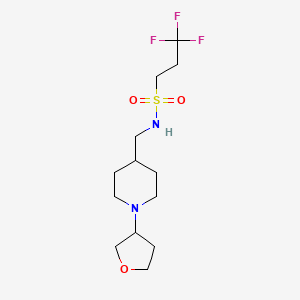

3,3,3-trifluoro-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)propane-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3,3,3-trifluoro-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)propane-1-sulfonamide” is a complex organic molecule. It contains a trifluoromethyl group, which is a functional group in organic chemistry that has three fluorine atoms attached to a carbon atom . This compound is part of a larger class of trifluoromethyl-containing compounds, which have been found to exhibit numerous pharmacological activities .

Synthesis Analysis

The synthesis of this compound could involve the reaction of tetrahydrofuran and 3,3,3-trifluoropropene . This reaction can produce a series of compounds with one to four trifluoropropyl side chains linked to tetrahydrofuran . The principal product of this reaction is tetrahydro-2-(3,3,3-trifluoropropyl)furan .科学的研究の応用

Sulfonamides as Terminators in Cyclizations

Sulfonamides, including compounds similar to the one , are utilized as novel terminators of cationic cyclizations. These cyclizations are crucial for the efficient formation of polycyclic systems, indicating the compound's utility in synthesizing complex organic structures. For instance, triflic acid catalyzes cyclisation of homoallylic sulfonamides to pyrrolidines, demonstrating a preference in forming pyrrolidines or homopiperidines over piperidines, even when trapping a tertiary carbocation would otherwise occur (Haskins & Knight, 2002).

Triflamides and Triflimides in Organic Chemistry

Triflamides and triflimides, closely related to the queried compound, are extensively used in organic chemistry due to their high NH-acidity, catalytic activity, and specific chemical properties. They serve as efficient catalysts or additives in numerous reactions, including cycloaddition reactions, Friedel–Crafts reactions, and condensation reactions. Their strong electron-withdrawing properties and low nucleophilicity make them valuable in a variety of organic reactions, highlighting their role as sources of nitrogen in C-amination (sulfonamidation) reactions (Moskalik & Astakhova, 2022).

Synthesis of Highly Substituted Trifluoromethyl Sulfuranes

Compounds like the one are instrumental in the synthesis of highly substituted trifluoromethyl sulfuranes. These sulfuranes undergo reductive defluorination with nitrogen- or oxygen-containing nucleophiles, demonstrating the compound's versatility in synthesizing sulfur(VI)-containing compounds from various nitrogen bases and alcohols. This reactivity is crucial for developing new materials with specific chemical properties (Gupta & Shreeve, 1987).

Polymerization Initiators

The related triflates and sulfonamides serve as initiators in the polymerization processes, such as the group transfer polymerization of methyl acrylate. These initiators are fundamental in controlling the molecular weight and dispersion indices of polymers, showcasing the compound's application in material science and engineering (Schubert & Bandermann, 1989).

特性

IUPAC Name |

3,3,3-trifluoro-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23F3N2O3S/c14-13(15,16)4-8-22(19,20)17-9-11-1-5-18(6-2-11)12-3-7-21-10-12/h11-12,17H,1-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHVWCSMEFZDSNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)CCC(F)(F)F)C2CCOC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23F3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-bis[(1Z)-(methoxyimino)methyl]thiourea](/img/structure/B2757277.png)

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2757281.png)

![6-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B2757285.png)

![2-(4-Methoxyphenyl)-5-[2-(methylsulfonyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2757286.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(2-oxo-1H-pyridin-4-yl)propanoic acid](/img/structure/B2757287.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)acrylamide](/img/structure/B2757288.png)

![1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide](/img/structure/B2757290.png)

![4-((2-hydroxyethyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2757291.png)

![3,4-dimethyl-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2757294.png)

![3'-(Ethylamino)-2'-methyl-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-6'-yl trifluoromethanesulfonate](/img/structure/B2757297.png)